molecular formula C18H16N2O7 B11468446 5-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol

5-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol

Cat. No.: B11468446
M. Wt: 372.3 g/mol
InChI Key: BLLASNVDWBOEQJ-UHFFFAOYSA-N
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Description

5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an oxadiazole ring, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base, followed by methylation using dimethyl sulfate.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with a methoxyphenol derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . The compound’s structure allows it to interact with tubulin, a key protein in microtubule formation, thereby disrupting cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-2-METHOXYPHENOL is unique due to its combination of a benzodioxole moiety and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

5-[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-methoxyphenol

InChI

InChI=1S/C18H16N2O7/c1-22-12-5-4-9(6-11(12)21)18-19-17(20-27-18)10-7-13(23-2)15-16(14(10)24-3)26-8-25-15/h4-7,21H,8H2,1-3H3

InChI Key

BLLASNVDWBOEQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC(=C4C(=C3OC)OCO4)OC)O

Origin of Product

United States

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